2-Amino-1-(4-thiophen-3-ylphenyl)ethanol
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Overview
Description
2-Amino-1-(4-thiophen-3-ylphenyl)ethanol is a versatile chemical compound extensively employed in scientific research. Its multifaceted nature allows for diverse applications in fields like pharmaceuticals, materials science, and organic synthesis.
Mechanism of Action
Target of Action
Thiophene derivatives, which include this compound, have been noted for their wide range of biological effects .
Biochemical Pathways
Thiophene derivatives are known to exhibit a variety of pharmacological properties, suggesting that they may interact with multiple biochemical pathways .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of thiophene derivatives, including 2-Amino-1-(4-thiophen-3-ylphenyl)ethanol, often involves condensation reactions. Common methods include the Gewald reaction, Paal–Knorr synthesis, Fiesselmann synthesis, and Hinsberg synthesis . These reactions typically involve sulfur, an α-methylene carbonyl compound, and an α-cyano ester .
Industrial Production Methods
Industrial production of thiophene derivatives often employs green chemistry principles to minimize environmental impact. Multicomponent reactions, homogeneously- or heterogeneously-catalyzed reactions, and the use of alternative solvents are common strategies .
Chemical Reactions Analysis
Types of Reactions
2-Amino-1-(4-thiophen-3-ylphenyl)ethanol undergoes various chemical reactions, including oxidation, reduction, and substitution .
Common Reagents and Conditions
Common reagents used in these reactions include phosphorus pentasulfide (P4S10) for sulfurization, and various catalysts for facilitating multicomponent reactions .
Major Products
The major products formed from these reactions are typically thiophene-based analogs with diverse biological and chemical properties .
Scientific Research Applications
2-Amino-1-(4-thiophen-3-ylphenyl)ethanol is extensively employed in scientific research due to its versatile nature. It finds applications in:
Pharmaceuticals: Used in the development of drugs with anticancer, anti-inflammatory, and antimicrobial properties.
Materials Science: Utilized in the fabrication of organic semiconductors, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs).
Organic Synthesis: Acts as a building block for synthesizing complex organic molecules.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other thiophene derivatives such as suprofen, articaine, and various aminothiophenes .
Uniqueness
What sets 2-Amino-1-(4-thiophen-3-ylphenyl)ethanol apart is its unique combination of an amino group and a thiophene ring, which imparts distinct chemical and biological properties .
Properties
IUPAC Name |
2-amino-1-(4-thiophen-3-ylphenyl)ethanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NOS/c13-7-12(14)10-3-1-9(2-4-10)11-5-6-15-8-11/h1-6,8,12,14H,7,13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FXKWSQSLUPJGKA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CSC=C2)C(CN)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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